molecular formula C17H20BrN3O B15116183 5-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine

5-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine

Cat. No.: B15116183
M. Wt: 362.3 g/mol
InChI Key: AECRBSYIPBJEAK-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine is a complex organic compound that features a brominated pyridine ring and a piperidine moiety linked through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3-methylpyridine and 2-bromopyridine.

    Formation of Intermediate: The 3-methylpyridine is first converted to 3-methyl-4-pyridylmethanol through a hydroxymethylation reaction.

    Coupling Reaction: The intermediate is then coupled with piperidine using a suitable coupling agent to form the piperidinyl intermediate.

    Final Bromination: The final step involves bromination of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperidine moiety.

    Coupling Reactions: The pyridine rings can engage in various coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the structure of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpyridine: Similar in structure but lacks the piperidine moiety.

    4-(Bromomethyl)pyridine: Contains a bromomethyl group instead of the piperidinyl group.

    5-Bromo-2-chloropyridine: Similar brominated pyridine structure but with a chlorine substituent.

Uniqueness

The uniqueness of 5-Bromo-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine lies in its combination of a brominated pyridine ring and a piperidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C17H20BrN3O

Molecular Weight

362.3 g/mol

IUPAC Name

4-[[1-(5-bromopyridin-2-yl)piperidin-4-yl]methoxy]-3-methylpyridine

InChI

InChI=1S/C17H20BrN3O/c1-13-10-19-7-4-16(13)22-12-14-5-8-21(9-6-14)17-3-2-15(18)11-20-17/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3

InChI Key

AECRBSYIPBJEAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=C(C=C3)Br

Origin of Product

United States

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